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Compound of Interest

Compound Name: 2-acetamido-6-chloropurine

Cat. No.: B1275489 Get Quote

Spectroscopic Analysis of 2-Acetamido-6-
chloropurine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of 2-acetamido-6-chloropurine,

a key intermediate in medicinal chemistry and anticancer research. Through a detailed

comparison with related purine derivatives, this document offers valuable insights into the

structural characterization of this compound using Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All experimental data is supported by

detailed methodologies to ensure reproducibility.

Executive Summary
2-Acetamido-6-chloropurine is a versatile precursor for the synthesis of novel nucleoside

analogs and other purine-based molecules. Its spectroscopic signature is crucial for its

identification and characterization. This guide presents a comparative analysis of its predicted

spectroscopic data against the experimentally obtained data for its close analogs, 2-amino-6-

chloropurine and 6-chloropurine. This comparison highlights the influence of the acetamido

group on the spectral properties of the purine core.
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The following tables summarize the key spectroscopic data for 2-acetamido-6-chloropurine
and its comparator molecules.

¹H NMR Data (Predicted vs. Experimental)

Compound Proton
Predicted Chemical
Shift (δ ppm)

Experimental
Chemical Shift (δ
ppm)

2-Acetamido-6-

chloropurine
H8 (purine ring) 8.6 - 8.8 -

NH (amide) 10.5 - 11.0 -

CH₃ (acetyl) 2.2 - 2.4 -

2-Amino-6-

chloropurine
H8 (purine ring) - 8.11[1]

NH₂ (amino) - 6.97[2]

6-Chloropurine H2 (purine ring) - 8.6 - 8.7

H8 (purine ring) - 8.7 - 8.8

¹³C NMR Data (Predicted vs. Experimental)
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Compound Carbon
Predicted Chemical
Shift (δ ppm)

Experimental
Chemical Shift (δ
ppm)

2-Acetamido-6-

chloropurine
C2 152 - 154 -

C4 150 - 152 -

C5 125 - 127 -

C6 153 - 155 -

C8 145 - 147 -

C=O (acetyl) 169 - 171 -

CH₃ (acetyl) 24 - 26 -

2-Amino-6-

chloropurine
C2 - 159.7[1]

C4 - 155.3[1]

C5 - 122.7[1]

C6 - 148.6[1]

C8 - 141.5[1]

6-Chloropurine C2 - 151.9

C4 - 148.9

C5 - 131.0

C6 - 151.5

C8 - 145.2

IR Spectroscopy Data (Predicted vs. Experimental)
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Compound Functional Group
Predicted
Wavenumber
(cm⁻¹)

Experimental
Wavenumber
(cm⁻¹)

2-Acetamido-6-

chloropurine
N-H Stretch (amide) 3200 - 3400 -

C=O Stretch (amide) 1680 - 1720 -

C-Cl Stretch 600 - 800 -

Purine Ring Vibrations 1400 - 1650 -

2-Amino-6-

chloropurine
N-H Stretch (amine) - 3100 - 3400

Purine Ring Vibrations - 1400 - 1650

6-Chloropurine C-H Stretch (aromatic) - ~3050

Purine Ring Vibrations - 1400 - 1600

C-Cl Stretch - 600 - 800

Mass Spectrometry Data (Predicted Fragmentation)
Compound Molecular Ion (m/z)

Key Predicted Fragments
(m/z)

2-Acetamido-6-chloropurine 211/213 (M⁺)

169/171 ([M-CH₂CO]⁺), 134

([M-CH₂CO-Cl]⁺), 43

([CH₃CO]⁺)

2-Amino-6-chloropurine 169/171 (M⁺) 134 ([M-Cl]⁺)

6-Chloropurine 154/156 (M⁺) 119 ([M-Cl]⁺)

Experimental Protocols
Detailed methodologies for the spectroscopic techniques are provided below.
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A sample of the purine derivative (typically 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated

solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The solution is then transferred to a 5 mm NMR tube.

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Chemical shifts are

reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS,

at 0.00 ppm).

Infrared (IR) Spectroscopy
For solid samples, a small amount of the compound is finely ground with dry potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by

grinding the sample with a drop of Nujol oil and placing the paste between two salt plates (e.g.,

NaCl or KBr). The IR spectrum is then recorded using a Fourier-transform infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI)

mass spectrometer. For EI-MS, a small amount of the sample is introduced into the ion source,

where it is bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved

in a suitable solvent and infused into the spectrometer. The resulting ions are then separated

based on their mass-to-charge ratio (m/z).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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